N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 1-methyl-3-(3-methoxyphenyl)pyrazole-5-carboxamide moiety. Its synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in analogous pyrazole carboxamide derivatives . The 3-methoxyphenyl substituent may influence lipophilicity and target binding, while the triazolopyrimidine group could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-26-18(10-17(25-26)15-6-3-7-16(9-15)29-2)19(28)21-8-4-5-14-11-22-20-23-13-24-27(20)12-14/h3,6-7,9-13H,4-5,8H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNOBQXCIWFGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be described as follows:
- Molecular Formula : C18H22N6O2
- Molecular Weight : 358.42 g/mol
- IUPAC Name : N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
This compound exhibits its biological activity primarily through the inhibition of specific receptor tyrosine kinases (RTKs), particularly the AXL receptor. AXL is known to play a crucial role in cancer progression and metastasis. By inhibiting AXL function, this compound may exert anti-cancer effects by:
- Blocking Cell Proliferation : Inhibition of AXL leads to reduced signaling through pathways that promote cell growth and survival.
- Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Modulating Immune Response : By affecting the tumor microenvironment, it may enhance anti-tumor immunity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. IC50 values were reported in the low micromolar range (e.g., 0.36 μM for A549 cells) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.54 |
| A549 | 0.36 |
| PC3 | 3.36 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties:
- Cytokine Inhibition : It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Some derivatives related to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3 . This suggests potential utility in breast cancer therapy.
Case Study 2: Lung Cancer Metastasis
A study focusing on A549 lung cancer cells indicated that treatment with the compound inhibited migration and invasion capabilities by downregulating matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Comparison with Similar Compounds
Structural Analog 1: Pyrazolo[3,4-d]pyrimidine Derivatives
Example: 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. triazolo[1,5-a]pyrimidine in the target compound).
- Key Differences: Lacks the carboxamide linkage and methoxyphenyl substituent. Contains an oxazinone ring, enhancing rigidity but reducing solubility.
- Synthesis: Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile via acetic anhydride cyclization. This contrasts with the target compound’s likely amide-coupling approach .
Structural Analog 2: N,N-Diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine
- Core Structure : Shared triazolo[1,5-a]pyrimidine core.
- Key Differences: Tetrazole and biphenyl substituents (vs. methoxyphenyl-pyrazole carboxamide in the target compound). ~434 g/mol for the target compound).
- The target compound’s methoxyphenyl group may instead favor CNS or anticancer activity, though direct evidence is lacking.
Structural Analog 3: 1,5-Diarylpyrazole Carboxamides
Example : N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide
- Core Structure : Diarylated pyrazole with carboxamide linkage.
- Key Differences :
- Lacks the triazolopyrimidine extension.
- Hydroxylamine substituents may confer radical-scavenging or metalloenzyme inhibitory properties.
- Synthesis : Similar coupling reagents (EDCI/HOBt) are used, but the absence of triazolopyrimidine simplifies the synthesis.
Q & A
Q. How are stability and degradation profiles characterized under physiological conditions?
- Stability protocols :
- Forced degradation : Expose to pH 1–10 buffers, UV light, and oxidants (HO) to identify labile sites (e.g., triazole ring oxidation) .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .
- Accelerated storage : Test 40°C/75% RH for 4 weeks to predict shelf-life and guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
